Cas no 1114833-67-8 (2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline)
![2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline structure](https://ja.kuujia.com/scimg/cas/1114833-67-8x500.png)
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline 化学的及び物理的性質
名前と識別子
-
- [2-(3-Chlorophenyl)-4-ethoxy-6-quinolinyl][4-(2,4-dimethylphenyl)-1-piperazinyl]methanone
- 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
-
- インチ: 1S/C30H30ClN3O2/c1-4-36-29-19-27(22-6-5-7-24(31)17-22)32-26-10-9-23(18-25(26)29)30(35)34-14-12-33(13-15-34)28-11-8-20(2)16-21(28)3/h5-11,16-19H,4,12-15H2,1-3H3
- InChIKey: JDOJLMIIJQGFDC-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C2C(=C1)C(OCC)=CC(C1=CC=CC(Cl)=C1)=N2)(N1CCN(C2=CC=C(C)C=C2C)CC1)=O
じっけんとくせい
- 密度みつど: 1.227±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 673.1±55.0 °C(Predicted)
- 酸性度係数(pKa): 5.56±0.33(Predicted)
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-5202-2mg |
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline |
1114833-67-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-5202-1mg |
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline |
1114833-67-8 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-5202-25mg |
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline |
1114833-67-8 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3382-5202-2μmol |
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline |
1114833-67-8 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-5202-5mg |
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline |
1114833-67-8 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5202-10mg |
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline |
1114833-67-8 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-5202-20μmol |
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline |
1114833-67-8 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-5202-10μmol |
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline |
1114833-67-8 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5202-20mg |
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline |
1114833-67-8 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3382-5202-4mg |
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline |
1114833-67-8 | 90%+ | 4mg |
$66.0 | 2023-04-26 |
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline 関連文献
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinolineに関する追加情報
Introduction to 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline (CAS No. 1114833-67-8)
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline, identified by its CAS number 1114833-67-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives class, a well-documented category known for its broad spectrum of biological activities. The structural composition of this molecule, featuring a quinoline core substituted with chlorophenyl, ethoxy, and piperazine moieties, makes it a promising candidate for further exploration in drug discovery and development.
The significance of this compound lies in its potential pharmacological properties, which are influenced by its intricate molecular structure. The presence of a chlorophenyl group at the 3-position of the quinoline ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets. Additionally, the 4-(2,4-dimethylphenyl)piperazine-1-carbonyl moiety contributes to the molecule's complexity and may play a crucial role in determining its binding affinity and selectivity. These structural features have been strategically designed to enhance interactions with specific biological receptors, making this compound a valuable asset in the quest for novel therapeutic agents.
In recent years, quinoline derivatives have been extensively studied due to their demonstrated efficacy in various therapeutic areas, including antimicrobial, antimalarial, anticancer, and anti-inflammatory applications. The compound 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline is no exception and has been subjected to rigorous computational and experimental investigations to elucidate its mechanism of action. Preliminary studies suggest that this molecule may exhibit inhibitory effects on certain enzymes and receptors involved in pathological processes, thereby offering a potential therapeutic intervention.
The synthesis of 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework efficiently. The optimization of these synthetic routes is critical for large-scale production and further pharmacological evaluation.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. With the rise of multidrug-resistant pathogens and the increasing prevalence of chronic diseases, there is an urgent need for innovative therapeutic strategies. Quinoline derivatives have historically played a pivotal role in combating infectious diseases, and compounds like 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline hold promise for expanding this therapeutic arsenal. Current research is focused on evaluating its efficacy against various disease models and identifying optimal dosing regimens.
The pharmacokinetic profile of 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline is another critical area of investigation. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is essential for determining its clinical utility. Advanced in vitro and in vivo models are being utilized to assess these parameters thoroughly. These studies will provide valuable insights into the compound's bioavailability and potential side effects, guiding future development efforts.
In addition to its pharmacological potential, 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline has also attracted interest from computational chemists who employ molecular modeling techniques to predict its interactions with biological targets. These simulations can help refine the compound's structure for improved potency and selectivity before costly experimental trials are conducted. The integration of computational methods with experimental pharmacology has become a cornerstone of modern drug discovery, enhancing efficiency and reducing time-to-market for new therapeutics.
The regulatory landscape surrounding new chemical entities like 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) and submission of comprehensive toxicological data are mandatory before clinical trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies are essential for navigating these regulatory pathways efficiently. Such partnerships can accelerate the translation of laboratory discoveries into viable clinical candidates.
Future directions for research on CAS No. 1114833-67-8 include exploring its potential as an intermediate in synthesizing more complex derivatives with enhanced pharmacological properties. Additionally, investigating its role in preclinical models of human diseases will provide further evidence of its therapeutic value. The insights gained from these studies could pave the way for human clinical trials aimed at validating its efficacy and safety profile.
In conclusion,2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline represents a significant advancement in pharmaceutical chemistry with considerable promise for addressing various medical challenges. Its unique structural features make it a compelling candidate for further development as a novel therapeutic agent. As research progresses,this compound will continue to be at the forefront of efforts to discover new treatments that improve global health outcomes.
1114833-67-8 (2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline) 関連製品
- 1351634-82-6(N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide)
- 642473-95-8(TLR7/8 agonist 3)
- 1909313-94-5(5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride)
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
- 1361907-64-3(3'-Chloro-4'-chloromethyl-3,5-dichloro-biphenyl)
- 1303890-42-7(2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate)
- 145434-22-6(Dimethyl (2,4,6-triisopropylphenyl)boronate)
- 2172461-78-6(1-3-amino-3-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)
- 1210317-06-8(2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide)
- 1423028-99-2(3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride)



